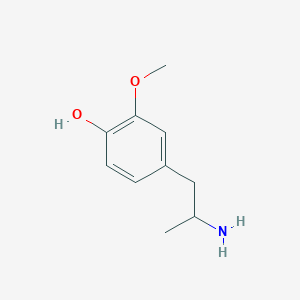

4-(2-Aminopropyl)-2-methoxyphenol

Description

Properties

IUPAC Name |

4-(2-aminopropyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBOYXOSSQEJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926648 | |

| Record name | 4-(2-Aminopropyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-44-3 | |

| Record name | 4-Hydroxy-3-methoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13026-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methyl-alpha-methyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminopropyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-0-METHYL-.ALPHA.-METHYLDOPAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5V6G007J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Aminopropyl)-2-methoxyphenol

Abstract: This technical guide provides a comprehensive exploration of the synthetic pathways leading to 4-(2-aminopropyl)-2-methoxyphenol, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The document outlines two primary, robust synthetic strategies originating from readily available precursors: the Henry reaction pathway starting from vanillin and a reductive amination route commencing with 4-hydroxy-3-methoxyphenylacetone. Each pathway is dissected to provide a thorough understanding of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis of novel bioactive compounds.

Introduction and Retrosynthetic Analysis

This compound is a primary amine featuring a guaiacol (2-methoxyphenol) moiety. Its structure is analogous to other biologically active phenethylamines, making it a valuable building block for synthetic applications. The strategic design of its synthesis hinges on the efficient construction of the C-C bond forming the propyl side chain and the subsequent introduction of the amine functionality.

A retrosynthetic analysis reveals two logical disconnections, forming the basis of the primary synthetic routes discussed in this guide:

-

C-N Bond Formation (Reductive Amination): Disconnecting the C-N bond of the primary amine leads back to the corresponding ketone, 4-(2-oxopropyl)-2-methoxyphenol (also known as 4-hydroxy-3-methoxyphenylacetone), and an ammonia source. This is a classic reductive amination strategy.

-

C-C Bond Formation (Nitroaldol Condensation): Disconnecting the Cα-Cβ bond of the propyl side chain points towards a nitroalkane and an aldehyde. This suggests a Henry (nitroaldol) reaction between nitroethane and the widely available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde)[1][2][3]. The resulting nitroalkene intermediate can then be reduced to the target amine.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: The Henry Reaction Route from Vanillin

This pathway is arguably the most common and cost-effective approach due to the low cost and widespread availability of vanillin, which can be sourced naturally or synthesized from precursors like guaiacol or lignin[4][5]. The route consists of two main transformations: a base-catalyzed Henry condensation followed by the reduction of a nitro group.

Principle and Mechanism of the Henry Reaction

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone)[6][7]. The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde[2][8]. The resulting β-nitro alcohol intermediate readily undergoes dehydration, especially under heated or acidic/basic conditions, to yield a nitroalkene[7].

Caption: Mechanism of the Henry reaction for nitroalkene synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-4-(2-nitroprop-1-en-1-yl)phenol

This protocol is adapted from established procedures for the Henry condensation of vanillin and nitroethane[3][9].

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Vanillin | 152.15 | 15.2 g | 100 |

| Nitroethane | 75.07 | 8.3 mL (9.0 g) | 120 |

| Ammonium Acetate | 77.08 | 3.9 g | 50 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Ice | - | 200 g | - |

| Methanol (for rinsing) | 32.04 | 20 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add vanillin (15.2 g), nitroethane (8.3 mL), and ammonium acetate (3.9 g).

-

Solvent Addition: Add glacial acetic acid (50 mL) to the flask. The mixture will warm slightly and turn a deep yellow/orange color as the solids dissolve.

-

Heating: Gently heat the mixture in a water bath at 80-90°C for 2 hours with magnetic stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Precipitation: After the reaction is complete, allow the flask to cool slightly. In a separate beaker, prepare a slurry of crushed ice (200 g) and water. Pour the warm reaction mixture slowly into the ice slurry while stirring vigorously. A bright yellow precipitate will form immediately[10].

-

Isolation: Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the filter cake with copious amounts of cold water until the filtrate runs clear and is no longer acidic. Finally, wash with a small amount of cold methanol to remove residual water. Dry the product under vacuum to yield bright yellow crystals of 2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol. Expected yield: 18-20 g (86-95%).

Experimental Protocol: Reduction to this compound

The reduction of the nitroalkene to the primary amine is a critical step. While various reagents can accomplish this (e.g., LiAlH4, Fe/HCl), catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methoxy-4-(2-nitro...)-phenol | 209.19 | 10.5 g | 50 |

| Palladium on Carbon (10% Pd) | - | 1.0 g | - |

| Methanol or Ethanol | - | 250 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 50-60 psi | - |

Procedure:

-

Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Add 50 mL of the alcohol solvent.

-

Substrate Addition: Dissolve the nitroalkene intermediate (10.5 g) in the remaining 200 mL of solvent and add it to the hydrogenation vessel.

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi. Begin vigorous agitation (shaking or stirring). The reaction is exothermic and may require cooling to maintain a temperature of 25-40°C.

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

-

Work-up: Depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. The product can be purified by recrystallization from a suitable solvent (e.g., isopropanol/hexane) or by acid-base extraction to yield this compound. Expected yield: 7.5-8.6 g (83-95%).

Synthesis Pathway II: Reductive Amination

This pathway offers an alternative route that avoids the use of nitroalkanes. Its efficiency is highly dependent on the availability of the ketone precursor, 4-hydroxy-3-methoxyphenylacetone. The core of this method is the one-pot reaction of a ketone with an ammonia source and a reducing agent[11][12].

Principle and Mechanism

Reductive amination involves two key steps that occur in situ:

-

Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form an imine intermediate, with the elimination of water. This is a reversible equilibrium.

-

Reduction: A reducing agent, ideally one that is more selective for the imine/iminium ion over the ketone, reduces the C=N bond to a C-N single bond, forming the primary amine[13]. Using a large excess of the ammonia source helps drive the equilibrium towards imine formation and minimizes the formation of secondary amine byproducts[13].

Caption: General mechanism for reductive amination to a primary amine.

Experimental Protocol: Reductive Amination

This protocol employs sodium cyanoborohydride, a common reagent for this transformation due to its selectivity for imines, especially at a slightly acidic pH[13].

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Hydroxy-3-methoxyphenylacetone | 180.20 | 9.0 g | 50 |

| Ammonium Acetate | 77.08 | 29.0 g | 375 (7.5 eq) |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 4.7 g | 75 (1.5 eq) |

| Methanol | 32.04 | 200 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-hydroxy-3-methoxyphenylacetone (9.0 g) and a large excess of ammonium acetate (29.0 g) in methanol (200 mL).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium cyanoborohydride (4.7 g) to the stirring solution. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

pH Adjustment & Reaction: Monitor the pH of the reaction and maintain it between 6 and 7 by the dropwise addition of concentrated HCl if necessary. Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by carefully adding water (100 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Make the aqueous residue basic (pH > 10) by adding aqueous NaOH. Extract the product into an organic solvent such as ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved via column chromatography or conversion to its hydrochloride salt. Expected yield: 6.5-7.7 g (72-85%).

Comparative Analysis and Field Insights

| Feature | Pathway I (Henry Reaction) | Pathway II (Reductive Amination) | Causality & Field-Proven Insights |

| Starting Materials | Vanillin, Nitroethane | 4-Hydroxy-3-methoxyphenylacetone | Vanillin is a very inexpensive, bio-renewable commodity chemical, making Pathway I highly attractive from a cost and sustainability perspective[14]. The ketone precursor for Pathway II is less common and may require separate synthesis. |

| Atom Economy | Moderate | Good | The Henry route involves a condensation/elimination step, releasing water. Reductive amination is an addition/reduction sequence, generally leading to better atom economy if the ketone is readily available. |

| Safety & Handling | High | Moderate to High | Nitroethane is flammable and an energetic material requiring careful handling. The reduction step with H₂/Pd/C involves flammable gas and a pyrophoric catalyst. NaBH₃CN used in Pathway II is highly toxic and liberates HCN gas under strongly acidic conditions[13]. |

| Scalability | Excellent | Good | The Henry reaction is well-documented and highly scalable, often used in industrial processes. Catalytic hydrogenation is also a standard industrial unit operation. Reductive amination is scalable but may be more costly due to the price of specialized hydrides. |

| Byproducts | Polymerization of nitroalkene | Over-alkylation (secondary amine), alcohol from ketone reduction | In Pathway I, the primary byproduct is often polymeric material if the reaction is not controlled. In Pathway II, using a large excess of the ammonia source is critical to suppress the formation of the secondary amine[13]. The choice of a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN minimizes the reduction of the starting ketone to its alcohol[13]. |

Conclusion

Both the Henry reaction pathway from vanillin and the reductive amination of 4-hydroxy-3-methoxyphenylacetone represent viable and effective strategies for the synthesis of this compound.

-

Pathway I (Henry Reaction) is the recommended route for most applications, particularly for large-scale synthesis, due to its economic advantages and the use of a readily available, bio-based starting material. The procedures are robust and high-yielding.

-

Pathway II (Reductive Amination) serves as an excellent alternative, especially if the ketone precursor is available or if the handling of nitroalkanes is to be avoided. It offers a more direct conversion to the amine from the corresponding carbonyl compound.

The choice between these pathways will ultimately depend on the specific constraints of the laboratory or production facility, including starting material availability, cost considerations, safety protocols, and desired scale of production.

References

- Heinzelman, R. V. (1951). Journal of the American Chemical Society, 73(5), 2287-2289. (While this reference pertains to an isomer, the general synthetic principles are relevant).

- Google Patents. (n.d.). CN105669469A - Synthesis method of methoxyphenamine hydrochloride.

- Google Patents. (n.d.). CN106699576A - Method for synthesizing methoxyphenamine hydrochloride.

- Google Patents. (n.d.). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.

-

YouTube. (2021, June 18). [ChemPlayer Reupload]Henry condensation between vanillin and nitroethane using a microwave. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4117, Methoxyphenamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

Kempe, K., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3147-3152. Retrieved from [Link]

- Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.

- Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

-

Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

-

ChemicalLand21. (n.d.). VANILLIN. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

-

SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of vanillin and its derivatives. Retrieved from [Link]

-

Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

- Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.

-

Oakwood Chemical. (n.d.). 2-Methoxy-4-(prop-1-en-1-yl)phenol. Retrieved from [Link]

- Google Patents. (n.d.). US5786519A - Process for the preparation of a mixture of guaiacol and p-methoxy phenol.

- Google Patents. (n.d.). US3458576A - Reduction of arylnitroalkenes.

-

European Chemicals Agency. (2023). (E)-2-methoxy-4-(prop-1-enyl)phenol - Substance Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Guaiacol - Wikipedia [en.wikipedia.org]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. d-nb.info [d-nb.info]

- 12. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. manavchem.com [manavchem.com]

Physicochemical properties of 4-(2-Aminopropyl)-2-methoxyphenol

Technical Whitepaper: Physicochemical Profiling of 4-(2-Aminopropyl)-2-methoxyphenol

Executive Summary

This compound, commonly known as 4-Hydroxy-3-methoxyamphetamine (HMA), is a critical bioactive metabolite of the substituted amphetamines 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA).[1][2] Structurally, it represents a convergence of phenethylamine and guaiacol pharmacophores, possessing a primary amine, a phenolic hydroxyl, and a methoxy ether.[3]

This guide provides a rigorous physicochemical analysis of HMA, focusing on its ionization behavior, lipophilicity, and stability.[3] These parameters are foundational for researchers investigating its neuropharmacology, metabolic fate, and forensic detection.[3] Unlike its parent compound MDMA, HMA exhibits significant polarity and redox susceptibility, necessitating specific handling protocols described herein.[3]

Chemical Identity & Structural Analysis

HMA exists as a chiral molecule due to the asymmetric carbon at the

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | HMA, 4-Hydroxy-3-methoxyamphetamine, 3-O-Methyl-α-methyldopamine |

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol (Free Base); 217.69 g/mol (HCl Salt) |

| SMILES | COc1cc(CC(N)C)ccc1O |

| Chirality | One stereocenter at C |

Structural Logic & Reactivity

-

Phenolic Moiety (C1-OH): Functions as a weak acid (

) and a primary site for Phase II conjugation (glucuronidation/sulfation). It renders the molecule susceptible to oxidative quinone formation.[3] -

Methoxy Group (C2-OMe): Provides steric bulk and modulates lipophilicity, preventing the rapid oxidation seen in catechols (like its precursor HHMA), though HMA remains sensitive to light and air.

-

Primary Amine (C

-NH2): A basic center (

Physicochemical Properties Matrix

The following data consolidates experimental and predicted values essential for formulation and assay development.

| Property | Value | Context/Implication |

| Ionization ( | Amine: 9.6 ± 0.2Phenol: 10.0 ± 0.2 | At physiological pH (7.4), HMA exists predominantly as a cation (protonated amine, neutral phenol). |

| Lipophilicity (LogP) | 0.6 (Predicted) | Significantly less lipophilic than MDMA (LogP ~2.1), reducing passive BBB permeability.[3] |

| Solubility (HCl Salt) | PBS (pH 7.2): 5 mg/mLDMSO: 10 mg/mLDMF: 0.1 mg/mL | High aqueous solubility of the salt form facilitates in vitro dosing; free base requires organic co-solvents.[3] |

| UV | 231 nm, 282 nm | Characteristic phenol/catechol-like absorption; useful for HPLC detection. |

| Appearance | Crystalline Solid | Off-white to beige; darkens upon oxidation. |

Visualization: Structure & Metabolic Context

The diagram below illustrates the chemical structure of HMA and its position within the metabolic cascade of MDMA, highlighting the critical O-methylation step by Catechol-O-Methyltransferase (COMT).

Figure 1: Metabolic pathway deriving HMA from MDMA/MDA and its ionization states.[2][4][5]

Experimental Protocols

To ensure data integrity in drug development, the following protocols for determining

Protocol A: Potentiometric Determination

Rationale: Accurate

-

Preparation: Prepare a

M solution of HMA HCl in degassed, carbonate-free water. Maintain temperature at 25°C ± 0.1°C using a water-jacketed vessel. -

Inert Atmosphere: Blanket the solution with Argon or Nitrogen to prevent phenolic oxidation during the titration.[3]

-

Titrant: Use standardized 0.1 M NaOH (carbonate-free).

-

Execution:

-

Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve.[3] Expect two inflection points:

- (Amine deprotonation): ~9.6

- (Phenol deprotonation): ~10.0

-

Note: Due to proximity, these steps may appear as a single broadened inflection.

Protocol B: LogP Determination (Shake-Flask Method)

Rationale: Validates lipophilicity for BBB permeability modeling.

-

Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

-

Dissolution: Dissolve HMA HCl in the pre-saturated aqueous buffer to a concentration of 100

M. -

Partitioning:

-

Mix equal volumes (2 mL) of the HMA-buffer solution and pre-saturated octanol in a glass vial.

-

Shake mechanically for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

-

Quantification:

-

Analyze the aqueous phase (

) using HPLC-UV (282 nm). -

Calculate concentration in octanol (

) by mass balance or direct analysis.[3]

-

-

Calculation:

-

Target Range: Expect a value < 1.0 due to ionization at pH 7.4.[3]

-

Stability & Handling Directives

Oxidative Sensitivity: The ortho-methoxy phenol motif is less prone to oxidation than the catechol (HHA), but HMA will still degrade to quinone species upon prolonged exposure to air and light.

-

Storage: Store solid HCl salt at -20°C in amber vials.

-

Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, acidify to pH < 3 and store at 4°C.

Regioisomer Challenge: Distinguishing HMA (4-hydroxy-3-methoxy) from its isomer (3-hydroxy-4-methoxy) is analytically difficult.

-

Mass Spec: Fragmentation patterns are nearly identical.[3]

-

NMR: NOE (Nuclear Overhauser Effect) experiments are required for definitive structural assignment.[3] In HMA, irradiation of the methoxy protons will show NOE enhancement of the aromatic proton at position 2, which is isolated (singlet-like), whereas the isomer would show enhancement of a different proton environment.[3]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 197139, this compound. Retrieved February 20, 2026, from [Link]

-

de la Torre, R., et al. (2004).[2][3] Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring, 26(2), 137–144.[2][3] (Cited for metabolic pathway context).

-

Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[3] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[3] (Reference for general amphetamine pKa and solubility parameters).

Sources

4-(2-Aminopropyl)-2-methoxyphenol CAS number 13026-44-3 properties

An In-depth Technical Guide to 4-(2-Aminopropyl)-2-methoxyphenol (CAS: 13026-44-3)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, registered under CAS number 13026-44-3. Also known by its systematic name 4-Hydroxy-3-methoxyamphetamine, this compound is a significant metabolite of amphetamine, making it of high interest to researchers in pharmacology, toxicology, and drug development.[1] This document delineates its chemical identity, physicochemical properties, plausible synthetic routes, and detailed analytical methodologies for its characterization. The guide is structured to provide both foundational knowledge and practical, field-proven insights for its application in a research setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenethylamine derivative characterized by a phenol, a methoxy group, and an aminopropyl side chain. These functional groups dictate its chemical behavior and physical properties.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 13026-44-3[2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Hydroxy-3-methoxyamphetamine, Phenol, 4-(2-aminopropyl)-2-methoxy-, 3-O-Methyl-α-methyldopamine[4] |

| Molecular Formula | C₁₀H₁₅NO₂[2] |

| Molecular Weight | 181.24 g/mol [2] |

| InChIKey | GPBOYXOSSQEJBH-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)OC)N[5] |

Table 2: Physicochemical Data

| Property | Value | Rationale & Experimental Insight |

|---|---|---|

| Appearance | Expected to be a crystalline solid, potentially white to off-white/pale brown. | Based on analogs like 4-(2-Aminoethyl)-2-methoxyphenol, which present as grey or pale brown crystalline powders.[6] The solid state is typical for small molecule phenols with salt-forming potential. |

| Melting Point | 156-157.5 °C[4] | A relatively sharp melting point suggests a stable crystalline lattice. This is a critical parameter for purity assessment. |

| Boiling Point | No experimental data available. | High boiling points are expected due to hydrogen bonding capabilities. Vacuum distillation would be required to prevent decomposition. |

| Solubility | Good solubility in polar solvents (e.g., water, methanol, ethanol). Limited solubility in non-polar solvents.[7] | The phenolic hydroxyl and primary amine groups are capable of extensive hydrogen bonding with polar solvents.[7] The aromatic ring confers some hydrophobic character.[7] |

| pH-Dependent Solubility | Solubility in aqueous solutions is highly pH-dependent.[7] | In acidic conditions (pH < pKa of the amine), the amino group is protonated (-NH₃⁺), significantly increasing water solubility. In basic conditions (pH > pKa of the phenol), the hydroxyl group is deprotonated (-O⁻), also enhancing solubility. Minimum solubility occurs near the isoelectric point. This is a key consideration for designing extraction, formulation, and chromatographic separation protocols. |

Synthesis and Purification

Conceptual Synthetic Pathway

The proposed synthesis is a two-step process starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and inexpensive starting material.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Henry Condensation to form 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroprop-1-ene

-

Rationale: This reaction creates the carbon skeleton of the target molecule by forming a new carbon-carbon bond between the aldehyde and the α-carbon of nitroethane. Ammonium acetate serves as a mild base catalyst.

-

Procedure:

-

To a round-bottom flask, add vanillin (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.5 eq).

-

Add a suitable solvent, such as glacial acetic acid or toluene with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

-

Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using acetic acid, pour the mixture into ice water to precipitate the product. If using toluene, wash the organic layer with water and brine.

-

Collect the crude solid product by filtration and wash with cold water. The intermediate is a bright yellow solid.

-

Step 2: Reduction of the Nitroalkene

-

Rationale: The nitro group of the intermediate is reduced to a primary amine to yield the final product. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Catalytic hydrogenation (H₂ over Pd/C) is a greener alternative.

-

Procedure (using LiAlH₄):

-

CRITICAL: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as LiAlH₄ reacts violently with water.

-

Suspend LiAlH₄ (approx. 3-4 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the nitroalkene intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with fresh THF.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Experimental Protocol: Purification

-

Rationale: The crude product will likely contain unreacted starting materials and side products. Column chromatography is an effective method for purification based on polarity.

-

Procedure:

-

Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and gradually increasing the polarity by adding methanol is typically effective.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions and analyzing them by TLC.

-

Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

The following data are predicted based on the known structure and general spectroscopic principles.

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH-CH₃ (on side chain) | ~1.1-1.3 | Doublet |

| -CH₂ - (on side chain) | ~2.6-2.8 | Multiplet |

| -CH -NH₂ (on side chain) | ~3.0-3.3 | Multiplet |

| -OCH₃ | ~3.8-3.9 | Singlet |

| -NH₂ | Variable (broad singlet) | Broad Singlet |

| Phenolic -OH | Variable (broad singlet) | Broad Singlet |

| Aromatic Protons | ~6.6-6.9 | Multiplet |

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| -CH-C H₃ | ~20-25 |

| -C H₂- | ~40-45 |

| -C H-NH₂ | ~50-55 |

| -OC H₃ | ~55-56 |

| Aromatic Carbons | ~110-125 |

| Aromatic Carbons (substituted) | ~130-150 |

Table 5: Key IR Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 | Broad |

| N-H Stretch (Primary Amine) | 3300-3500 | Two sharp or broad peaks |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to sharp |

| C-O Stretch (Phenol, Methoxy) | 1000-1300 | Strong |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound.

Caption: General workflow for HPLC purity analysis.

Protocol: Reverse-Phase HPLC for Purity Assessment

-

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column (non-polar stationary phase) is well-suited for this molecule. An acidic modifier in the mobile phase ensures the amine is protonated and the phenol is not deprotonated, leading to sharp, symmetrical peaks.

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 280 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

-

-

Data Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Chiral Separation: As a chiral molecule (containing a stereocenter at the α-carbon of the propyl chain), separating the enantiomers is critical for pharmacological evaluation. A stability-indicating HPLC method developed for the related compound R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide highlights the feasibility and importance of such separations using chiral stationary phases.[9] This typically involves specialized columns (e.g., amylose- or cellulose-based) and a non-polar mobile phase like hexane/isopropanol.[9]

Biological Context and Significance

The primary importance of this compound in a research context is its identity as a metabolite of amphetamine.[1] Understanding its formation and activity is crucial for drug metabolism and pharmacokinetic (DMPK) studies.

Caption: Metabolic conversion of Amphetamine to its hydroxylated and methoxylated metabolite.

-

Pharmacology: As a metabolite, its pharmacological profile (e.g., receptor binding, psychoactive effects) may differ from the parent drug, contributing to the overall effects and duration of action of amphetamine.

-

Toxicology: It serves as a biomarker for amphetamine use in forensic and clinical toxicology. Analytical methods to detect and quantify this metabolite in biological matrices (urine, blood) are essential.

-

Drug Development: For scientists developing new central nervous system agents, understanding the metabolic pathways of existing drugs like amphetamine provides a model for predicting the metabolism of new chemical entities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 13026-44-3 is not detailed in the search results, a hazard assessment can be made based on structurally similar phenols and amines.

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[12]

-

References

- Vertex AI Search. (n.d.). 4-(2-Aminoethyl)-2-methoxyphenol | Solubility of Things. Retrieved February 20, 2026.

-

PubChem. (n.d.). 2-Methoxy-4-(2-(methylamino)propyl)phenol. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). CID 159863223 | C18H26N2O4. Retrieved February 20, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydroxy-3-methoxyamphetamine. Retrieved February 20, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H15NO2). Retrieved February 20, 2026, from [Link]

-

Accela ChemBio. (2025, November 28). This compound|CAS 13026-44-3. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (2023). 1. Analytical Methods 2. Materials and Methods. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.

-

NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. Retrieved February 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved February 20, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-METHOXY-4-(PROP-1-EN-2-YL)PHENOL | CAS 97-54-1. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-prop-2-enylphenol;phenol. Retrieved February 20, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL | CAS 1477-68-5. Retrieved February 20, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopic tables. Retrieved February 20, 2026, from [Link]

-

MDPI. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). Phase change data for Phenol, 2-methoxy-4-propyl-. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminoguaiacol. Retrieved February 20, 2026, from [Link]

-

OSHA. (n.d.). METHOXYPHENOL (ISOMERS) PV2039. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2009, September). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved February 20, 2026, from [Link]

Sources

- 1. 4-(2-aminopropyl)phenol | 103-86-6 [chemicalbook.com]

- 2. This compound 95% | CAS: 13026-44-3 | AChemBlock [achemblock.com]

- 3. a2bchem.com [a2bchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.fi [fishersci.fi]

Biological activity of 4-(2-Aminopropyl)-2-methoxyphenol

An In-Depth Technical Guide to the Biological Activity of 4-(2-Aminopropyl)-2-methoxyphenol

Foreword

The landscape of neuropharmacology is in a perpetual state of expansion, with novel molecular entities continuously emerging as subjects of scientific inquiry. Among these is this compound, a phenethylamine derivative whose biological activities remain largely uncharted. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the pharmacological profile of this compound. While direct research on this compound is sparse, this document leverages data from its structural analogs and established pharmacological principles to propose a robust investigational strategy. Herein, we delve into its potential mechanisms of action, outline detailed experimental protocols for its characterization, and provide the theoretical underpinnings necessary for a thorough scientific exploration.

Introduction to this compound: A Molecule of Interest

This compound, also known as 2-methoxy-4-(2-aminopropyl)phenol, is a substituted phenethylamine. Its chemical structure, featuring a catechol ring with a methoxy group and an aminopropyl side chain, places it in a class of compounds known for their diverse interactions with the central nervous system. It is a structural isomer of the well-characterized monoamine metabolite 3-methoxytyramine (3-MT), which is the 3-O-methylated metabolite of dopamine. This structural similarity suggests that this compound may interact with monoaminergic systems, including dopaminergic, serotonergic, and adrenergic pathways.

The potential for this molecule to act as a neuromodulator warrants a systematic investigation of its biological activities. This guide will provide a roadmap for such an investigation, beginning with its synthesis and purification, moving through a battery of in vitro and in vivo assays, and culminating in an analysis of its potential therapeutic applications.

Postulated Biological Targets and Mechanism of Action

Given its phenethylamine scaffold, the primary hypothesized targets for this compound are monoamine transporters and receptors. The following sections outline the most probable molecular targets and the rationale for their consideration.

Monoamine Transporters (DAT, NET, SERT)

Substituted phenethylamines are well-known for their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters or induction of their reversal can lead to increased extracellular concentrations of monoamines, resulting in profound physiological and behavioral effects.

Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors, particularly TAAR1, are a class of G-protein coupled receptors (GPCRs) that are activated by endogenous trace amines, a group of compounds that includes phenethylamine and tyramine. Many synthetic phenethylamines are potent agonists at TAAR1. Activation of TAAR1 can modulate the activity of monoamine transporters and have significant downstream effects on neurotransmission.

Serotonin (5-HT) Receptors

The serotonin system, with its diverse array of receptor subtypes, is another likely target. Specifically, the 5-HT2A and 5-HT2C receptors are frequently implicated in the psychoactive effects of phenethylamines. Agonism at these receptors can lead to a cascade of intracellular signaling events, ultimately altering neuronal excitability and network activity.

A Framework for Experimental Investigation

A thorough characterization of the biological activity of this compound requires a multi-tiered approach, progressing from in vitro molecular-level analyses to in vivo behavioral studies.

In Vitro Characterization

The initial phase of investigation should focus on elucidating the molecular targets of the compound and quantifying its potency and efficacy at these targets.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve competing the test compound against a radiolabeled ligand with known high affinity for the target receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., DAT, NET, SERT, 5-HT2A, TAAR1).

-

Assay Buffer: Prepare an appropriate assay buffer for each target receptor.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibition constant (Ki) by nonlinear regression analysis of the competition binding data.

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., for 5-HT2A or TAAR1)

-

Cell Culture: Culture cells expressing the receptor of interest and a reporter system (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors or a cAMP-sensitive reporter for Gs/Gi-coupled receptors).

-

Compound Application: Apply varying concentrations of this compound to the cells.

-

Signal Detection: Measure the change in the reporter signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Generate concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for in vitro characterization of this compound.

In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies in animal models are crucial to understand the physiological and behavioral effects of the compound.

Changes in locomotor activity can indicate a stimulant or depressant effect of the compound.

Experimental Protocol: Open Field Test

-

Acclimation: Acclimate rodents to the testing room for at least 60 minutes.

-

Administration: Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection).

-

Observation: Place the animal in an open field arena and record its activity using an automated tracking system for a set duration (e.g., 60 minutes).

-

Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors.

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.

Experimental Protocol: Head-Twitch Response (HTR) Assay

-

Acclimation and Administration: As described for the open field test.

-

Observation: Following compound administration, observe the animals for a defined period (e.g., 30 minutes) and manually count the number of head twitches.

-

Data Analysis: Compare the frequency of head twitches in the compound-treated group to the vehicle-treated group.

Signaling Pathway: Postulated 5-HT2A Receptor Activation

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Aminopropyl)-2-methoxyphenol

Abstract

4-(2-Aminopropyl)-2-methoxyphenol is a substituted phenethylamine and an amphetamine derivative with a chemical structure suggestive of significant neuromodulatory potential. While direct pharmacological research on this specific molecule is limited, its structural relationship to known psychoactive compounds, particularly monoaminergic modulators, allows for the formulation of a robust hypothesis regarding its primary therapeutic targets. This guide synthesizes information from structurally analogous compounds to propose and detail the most probable biological targets of this compound. We will explore its potential interactions with monoamine transporters, serotonin receptors, and trace amine-associated receptors, presenting a logical framework and detailed experimental protocols for the validation of these targets. Furthermore, we will touch upon the potential antioxidant and anti-inflammatory properties conferred by its 2-methoxyphenol core. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising compound.

Introduction and Molecular Profile

This compound, with the CAS number 13026-44-3, belongs to the phenethylamine class of compounds.[1] Its structure features a phenol ring with a methoxy group at the 2-position and a 2-aminopropyl chain at the 4-position. This alpha-methylation of the side chain categorizes it as a substituted amphetamine. The presence of the hydroxyl and methoxy groups on the phenyl ring, along with the aminopropyl side chain, creates a molecule with the potential to interact with a variety of biological targets, particularly within the central nervous system.

Table 1: Molecular Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13026-44-3 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Synonyms | None well-established |

The synthesis of this compound can be envisioned through various synthetic routes, including those starting from the natural product eugenol (4-allyl-2-methoxyphenol), which shares the same substituted phenolic core.[2][3][4][5] This connection to a readily available natural precursor could be advantageous for future research and development.

Primary Therapeutic Targets in the Monoaminergic System

The structural architecture of this compound strongly suggests that its primary pharmacological activity will be centered on the monoaminergic system. This system, comprising dopamine, norepinephrine, and serotonin pathways, is a cornerstone of mood, cognition, and behavior, and is the target of numerous therapeutics for psychiatric and neurological disorders.

Monoamine Transporters (DAT, NET, and SERT)

As a substituted amphetamine, this compound is a prime candidate for interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[6] Amphetamines are known to act as both inhibitors of reuptake and as releasing agents (efflux inducers).[6][7][8]

Hypothesized Mechanism: It is hypothesized that this compound will bind to DAT, NET, and SERT, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin. The relative potency and selectivity for each transporter will determine its specific pharmacological profile (e.g., stimulant, antidepressant, or entactogenic).

Experimental Protocol 1: Monoamine Transporter Binding and Uptake Inhibition Assays

Objective: To determine the binding affinity and functional inhibition of this compound at DAT, NET, and SERT.

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

-

Radioligand Binding Assays:

-

Prepare cell membrane homogenates from the transfected HEK293 cells.

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Synaptosomal Uptake Assays:

-

Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and cortex (for SERT).

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Terminate the uptake reaction and measure the amount of radioactivity taken up by the synaptosomes to calculate the IC₅₀ value for uptake inhibition.

-

Serotonin 5-HT₂ Receptors (5-HT₂A and 5-HT₂C)

The substitution pattern on the phenyl ring of this compound is reminiscent of that found in several psychedelic phenethylamines and amphetamines, which are known agonists at the serotonin 5-HT₂A receptor.[9][10] This receptor is a key player in the mechanism of action of classic psychedelics and is implicated in processes of neuroplasticity and cognitive flexibility. The 5-HT₂C receptor is also a relevant target, often modulating the effects of 5-HT₂A receptor activation.

Hypothesized Mechanism: this compound is predicted to be an agonist or partial agonist at the 5-HT₂A and possibly the 5-HT₂C receptors. Activation of these receptors could lead to psychedelic-like effects, as well as potential therapeutic benefits in conditions such as depression, anxiety, and PTSD.

Experimental Protocol 2: 5-HT₂ Receptor Binding and Functional Assays

Objective: To characterize the interaction of this compound with 5-HT₂A and 5-HT₂C receptors.

Methodology:

-

Radioligand Binding Assays:

-

Use cell membranes from HEK293 cells expressing human 5-HT₂A or 5-HT₂C receptors.

-

Perform competitive binding assays with selective radioligands (e.g., [³H]ketanserin for 5-HT₂A and [³H]mesulergine for 5-HT₂C) and increasing concentrations of the test compound to determine Ki values.

-

-

Functional Assays (Calcium Mobilization):

-

Culture HEK293 cells expressing the human 5-HT₂A or 5-HT₂C receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with varying concentrations of this compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the EC₅₀ and maximal efficacy (Emax) relative to a reference agonist like serotonin.

-

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by trace amines and other monoaminergic compounds.[11][12][13] It acts as a modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission.[12] Amphetamine and its derivatives are known to be potent agonists at TAAR1, and this interaction contributes to their overall pharmacological effects.[11][13] TAAR1 is being explored as a therapeutic target for schizophrenia, depression, and addiction.[12][14][15]

Hypothesized Mechanism: this compound is expected to be an agonist at TAAR1. This activation could modulate monoamine release and have antipsychotic, antidepressant, or pro-cognitive effects.

Experimental Protocol 3: TAAR1 Functional Assay

Objective: To determine the agonist activity of this compound at TAAR1.

Methodology:

-

cAMP Accumulation Assay:

-

Use HEK293 cells stably expressing human TAAR1.

-

Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Measure the intracellular accumulation of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF or ELISA-based).

-

Determine the EC₅₀ and Emax values to quantify the agonist potency and efficacy.

-

Diagram 1: Hypothesized Signaling Pathways of this compound

Caption: Hypothesized interactions of this compound.

Secondary Therapeutic Targets: Antioxidant and Anti-inflammatory Potential

The 2-methoxyphenol (guaiacol) scaffold is present in many natural compounds known for their antioxidant and anti-inflammatory properties.[16][17][18] For instance, various 2-methoxyphenols have been shown to possess radical-scavenging activity and to inhibit cyclooxygenase-2 (COX-2).[19][20]

Hypothesized Mechanism: The phenolic hydroxyl group in this compound can donate a hydrogen atom to neutralize free radicals, thus conferring antioxidant activity. Additionally, the molecule may interfere with inflammatory pathways, such as the one involving COX-2, which could be beneficial in neuroinflammatory conditions.

Experimental Protocol 4: Evaluation of Antioxidant and Anti-inflammatory Activity

Objective: To assess the antioxidant and anti-inflammatory properties of this compound.

Methodology:

-

Antioxidant Assays:

-

DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by monitoring the decrease in absorbance at 517 nm.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: Quantify the antioxidant capacity against peroxyl radicals using a fluorescent probe.

-

-

Anti-inflammatory Assays:

-

Cell-based COX-2 Inhibition Assay: Use a cell line (e.g., RAW 264.7 macrophages) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. Measure the production of prostaglandin E2 (PGE₂) in the presence of the test compound.

-

Cytokine Release Assay: In LPS-stimulated immune cells, measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

-

Diagram 2: Experimental Workflow for Target Validation

Caption: Workflow for validating therapeutic targets.

Summary and Future Directions

This compound is a structurally intriguing molecule with a high probability of interacting with key targets in the central nervous system. Based on its amphetamine-like core and substituted phenol ring, the most promising therapeutic targets are:

-

Monoamine Transporters (DAT, NET, SERT): Potential as a monoamine reuptake inhibitor and/or releasing agent.

-

Serotonin 5-HT₂A and 5-HT₂C Receptors: Likely agonist or partial agonist activity, suggesting potential for psychedelic-assisted therapy.

-

Trace Amine-Associated Receptor 1 (TAAR1): Agonism at this receptor could offer novel therapeutic avenues for psychiatric disorders.

-

Antioxidant and Anti-inflammatory Pathways: The 2-methoxyphenol moiety may provide neuroprotective benefits.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential targets. A thorough in vitro characterization of the binding and functional activity of this compound at these targets is the essential first step. Positive findings would warrant further investigation into its in vivo pharmacokinetics, behavioral effects in animal models, and neurochemical profile using techniques such as in vivo microdialysis. The exploration of this compound could lead to the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

-

MDPI. (2021). Synthesis, Insecticidal Activity and Nanoencapsulation Studies of Alkoxy Alcohols from Eugenol. Retrieved from [Link]

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.

-

SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

- Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 777.

-

ResearchGate. (2025). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Retrieved from [Link]

-

Frontiers. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Synthesize coumarin from 4-allyl-2-methoxyphenol (eugenol). Retrieved from [Link]

-

MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

-

PubMed. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

-

LJMU Research Online. (n.d.). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Retrieved from [Link]

-

PubMed. (2006). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. Retrieved from [Link]

-

ResearchGate. (2025). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

-

ResearchGate. (n.d.). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

-

PubMed Central. (n.d.). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Retrieved from [Link]

-

Frontiers. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Retrieved from [Link]

-

PubMed Central. (n.d.). Overview of Monoamine Transporters. Retrieved from [Link]

-

PubMed Central. (n.d.). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoguaiacol. Retrieved from [Link]

-

PubMed Central. (2025). Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. Retrieved from [Link]

-

MDPI. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 13026-44-3 | AChemBlock [achemblock.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 11. TAAR1 - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 14. Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]

- 19. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Methoxyphenamine

A Senior Application Scientist's Synthesis of its Adrenergic Pharmacology

Abstract: This technical guide provides a comprehensive examination of the mechanism of action of Methoxyphenamine, a sympathomimetic amine of the amphetamine class. The initial query for "4-(2-Aminopropyl)-2-methoxyphenol" presents a degree of chemical ambiguity. Based on available pharmacological literature and structural similarity, this guide focuses on Methoxyphenamine (2-methoxy-N-methylamphetamine), the most well-characterized and functionally relevant compound corresponding to the query. This document elucidates its dual-action mechanism, involving direct agonism at β-adrenergic receptors and indirect action via norepinephrine release. We will delve into the specific downstream signaling cascades, present available in-vivo and in-vitro data, and detail the experimental protocols essential for characterizing such compounds. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and respiratory medicine.

Introduction and Nomenclature

Methoxyphenamine, also known by its chemical name 2-methoxy-N-methylamphetamine (OMMA), is a synthetic sympathomimetic amine.[1] It belongs to the amphetamine class and has been primarily utilized as a bronchodilator and nasal decongestant.[2][3] Its therapeutic effects are rooted in its interaction with the adrenergic system, the part of the nervous system that controls fight-or-flight responses.

The mechanism of Methoxyphenamine is multifaceted, distinguishing it from more selective adrenergic agonists. It exerts its effects through two primary pathways:

-

Indirect Sympathomimetic Action: By stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[2]

-

Direct Agonist Activity: By directly binding to and activating β-adrenergic receptors.[1][4][5]

This dual mechanism results in the activation of a broad range of adrenergic receptors, leading to its characteristic physiological effects.

Core Mechanism of Action: A Dual-Pronged Approach

The clinical efficacy of Methoxyphenamine as both a bronchodilator and a nasal decongestant stems from its ability to modulate both α- and β-adrenergic receptors.[2] This is achieved through a combination of direct receptor agonism and indirect stimulation via norepinephrine release.

Indirect Sympathomimetic Action: Norepinephrine Release

A core component of Methoxyphenamine's action is its ability to act as a norepinephrine-releasing agent (NRA).[2] Structurally similar to other amphetamines, it can enter presynaptic neurons and induce the release of norepinephrine into the synaptic cleft. This elevated concentration of norepinephrine then activates postsynaptic α- and β-adrenergic receptors, mimicking a generalized activation of the sympathetic nervous system.[2]

This indirect action is particularly relevant for its nasal decongestant effects. The released norepinephrine potently activates α1-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction and a reduction in swelling and congestion.[3][6] A study in anesthetized rats demonstrated that the decongestant effect of methoxyphenamine was inhibited by prazosin, an α1-adrenoceptor antagonist, supporting the role of norepinephrine-mediated α1-receptor activation.[6]

dot

Caption: Conceptual Workflow of Indirect Sympathomimetic Action.

Direct Agonism at β-Adrenergic Receptors

In addition to its indirect effects, Methoxyphenamine is classified as a β-adrenergic receptor agonist.[1][5][7] This means it can directly bind to and activate these receptors, primarily the β2-subtype located on the smooth muscle cells of the bronchi. This direct agonism is the principal mechanism behind its bronchodilatory effects.[2] Activation of β2-adrenergic receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle, widening the airways and improving airflow.[2]

Downstream Signaling Pathways

The physiological effects of Methoxyphenamine are mediated by the activation of well-defined G-protein coupled receptor (GPCR) signaling pathways downstream of α1- and β2-adrenergic receptors.

β2-Adrenergic Receptor Signaling (Bronchodilation)

The activation of β2-adrenergic receptors on airway smooth muscle cells leads to bronchodilation through a Gs-protein-mediated pathway.

-

Receptor Activation: Methoxyphenamine (or released norepinephrine) binds to the β2-adrenergic receptor.

-

Gs Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.

dot

Caption: β2-Adrenergic Receptor Signaling Pathway.

α1-Adrenergic Receptor Signaling (Vasoconstriction)

The vasoconstriction in the nasal mucosa responsible for the decongestant effect is primarily mediated by the activation of α1-adrenergic receptors through a Gq-protein-coupled pathway.

-

Receptor Activation: Released norepinephrine binds to the α1-adrenergic receptor.

-

Gq Protein Coupling: The activated receptor stimulates the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions.

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration, along with the action of DAG, activates downstream effectors like protein kinase C (PKC) and calmodulin, leading to the contraction of vascular smooth muscle and vasoconstriction.

dot

Caption: α1-Adrenergic Receptor Signaling Pathway.

Quantitative Data and Pharmacological Profile

A comprehensive search of scientific literature reveals a notable scarcity of specific quantitative data for Methoxyphenamine's interaction with adrenergic receptors. While its classification as a β-agonist and sympathomimetic is well-established, key pharmacological parameters such as binding affinities (Ki) and functional potencies (EC50) at specific receptor subtypes are not consistently reported.

However, some semi-quantitative and in-vivo data are available:

| Parameter | Value/Observation | Species/Model | Source |

| Nasal Decongestion | ID50: 1.16 mg/kg (i.v.) | Anesthetized Rats | [6] |

| Histamine Antagonism | Antagonized histamine-induced contractions (10⁻⁵ to 10⁻³ M) | Guinea-pig ileum (in vitro) | [1][9] |

| Histamine Antagonism | Parallel rightward shift of histamine log-dose curve | Guinea-pigs (in vivo) | [9] |

The lack of detailed in-vitro receptor binding and functional data limits the ability to construct a precise selectivity profile for Methoxyphenamine. Its dual mechanism suggests a broad spectrum of activity across both α- and β-adrenergic receptors, mediated indirectly by norepinephrine, with a direct agonistic effect on β-receptors.

Key Experimental Protocols

The characterization of a compound like Methoxyphenamine involves a suite of standard pharmacological assays. Below are detailed, exemplary protocols for determining receptor binding affinity and functional Gs-coupled signaling.

Experimental Workflow: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

dot

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor of interest (e.g., β2-AR in HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay). Store aliquots at -80°C.

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up reactions in triplicate containing:

-